molecular formula C11H12N4O3 B12320576 3-(Isobutyramido)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid CAS No. 1206969-41-6

3-(Isobutyramido)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid

Katalognummer: B12320576
CAS-Nummer: 1206969-41-6
Molekulargewicht: 248.24 g/mol
InChI-Schlüssel: SKTTZDUGDUAANC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Isobutyramido)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is known for its unique structural features, which include a triazole ring fused to a pyridine ring, and an isobutyramido group attached to the triazole ring. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Isobutyramido)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with isobutyryl chloride to form an intermediate, which is then cyclized with hydrazine hydrate to yield the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more environmentally friendly .

Analyse Chemischer Reaktionen

Types of Reactions

3-(Isobutyramido)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as amines, oxides, and substituted triazolopyridines .

Wissenschaftliche Forschungsanwendungen

3-(Isobutyramido)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(Isobutyramido)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The triazole ring is known to interact with metal ions and other biomolecules, which can influence the compound’s activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Ethyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
  • 1,2,4-Triazolo[4,3-a]pyrimidine derivatives
  • Pyrido[2,3-d]pyrimidines

Uniqueness

3-(Isobutyramido)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid is unique due to the presence of the isobutyramido group, which imparts specific steric and electronic properties.

Eigenschaften

CAS-Nummer

1206969-41-6

Molekularformel

C11H12N4O3

Molekulargewicht

248.24 g/mol

IUPAC-Name

3-(2-methylpropanoylamino)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid

InChI

InChI=1S/C11H12N4O3/c1-6(2)9(16)12-11-14-13-8-7(10(17)18)4-3-5-15(8)11/h3-6H,1-2H3,(H,17,18)(H,12,14,16)

InChI-Schlüssel

SKTTZDUGDUAANC-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C(=O)NC1=NN=C2N1C=CC=C2C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.